- Preparation method of salmeterol xinafoate, China, , ,
Cas no 89365-50-4 (Salmeterol)

Salmeterol Chemische en fysische eigenschappen
Naam en identificatie
-
- Salmeterol
- 4-HYDROXY-A1-[[[6-(4-PHENYLBUTOXY)HEXYL]AMINO]METHYL]-1,3-BENZENEDIMETHANOL
- 2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino] ethyl]-phenol
- (+-)-4-hydroxy-alpha1-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-1,3-benzenedi
- 1,3-benzenedimethanol,4-hydroxy-alpha1-(((6-(4-phenylbutoxy)hexyl)amino)methyl
- gr33343x
- SalmeterolXenofoate
- 4-Hydroxy-3-[hydroxymethyl]phenyl-N-[6-phenylbutoxyhexyl]ethanolamine
- Salmeterol See S090100
- 2-hydroxymethyl-4-{1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl}phenol
- SALMETEROL(SUBJECTTOPATENTFREE)
- SAMETEROL
- serevent (R)
- SalMeterol iMpurity
- Serevent
- Aeromax
- Astmerole
- Salmeterolum [Latin]
- GR 33343X
- SALMATEROL
- 2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol
- SN408D
- 2-(hydroxymethyl)-4-(1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl)phenol
- Salmeterol-fluticasone propionate mixt.
- GIIZNNXWQWCKIB-UHFFFAOYSA-N
- (+-)-4-Hydroxy-alpha1-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-1,3-benzenedimethanol
- (+-)-4-Hydroxy-alpha'-(((6-(4-phenylbutoxy)hexyl)amino)methyl
- 1,3-Benzenedimethanol, 4-hydroxy-α1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-, (±)- (ZCI)
- 4-Hydroxy-α1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-1,3-benzenedimethanol (ACI)
- 2-Hydroxymethyl-4-[1-hydroxy-2-[6-(4-phenyl-butoxy)-hexylamino]-ethyl]-phenol
- DTXCID803571
- (+-)-salmeterol
- HY-14302
- Salmeterol?
- SR-01000076139-2
- Salmeterol (USAN/INN)
- GR 33343 X
- 89365-50-4
- ( inverted question mark) 4-Hydroxy-a1-[[[6-(4-phenylbutoxy)hexyl]amino]m-ethyl]-1,3-benzenedimethanol; GR 33343X
- NCGC00025247-01
- SMR000466295
- HMS3714N12
- BPBio1_001002
- MLS001424322
- BSPBio_000910
- 4-hydroxy-alpha1-
- (+/-)-4-hydroxy-alpha1-
- BRD-A01320529-104-11-9
- AB00513972-07
- HMS3412P13
- DB00938
- Salmeterolum
- BRD-A01320529-104-10-1
- SALMETEROL [INN]
- C07241
- SALMETEROL [HSDB]
- DB-226688
- Salmeterolum (Latin)
- HMS3886G10
- D05792
- CCG-205176
- NCGC00025247-02
- BRD-A01320529-001-05-9
- Salmeterol Xinafoate Impurity 1
- NC00444
- SR-01000076139
- 1-hydroxy-2-naphthoic acid;4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]-2-methylol-phenol
- (+-)-4-Hydroxy-alpha'-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-m-xylene-alpha,alpha'-diol
- 3-Benzenedimethanol, 4-hydroxy-a1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-; 1,3-Benzenedimethanol, 4-hydroxy-a1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-, (+/-)-; GR 33343X; Salmeterol; GR 33343X
- (+-)-4-hydroxy-alpha(1)-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-m-xylene-alpha,alpha(1)-diol
- AB00513972
- Tox21_113584
- S 2692
- MLS000759000
- 4-(1-hydroxy-2-(6-(4-phenylbutoxy)hexylamino)ethyl)-2-(hydroxymethyl)phenol
- UNII-2I4BC502BT
- 1,3-Benzenedimethanol, 4-hydroxy-alpha1-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-, (+-)-
- SALMETEROL [MI]
- BCP04199
- 1,3-Benzenedimethanol, 4-hydroxy-.alpha.1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-
- 2I4BC502BT
- BDBM25771
- CHEMBL1263
- HMS2052H13
- HMS2097N12
- SALMETEROL [WHO-DD]
- C77008
- SALMETEROL [USAN]
- SALMETEROL [VANDF]
- R03AC12
- CAS-89365-50-4
- 4-(1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl)-2-(hydroxymethyl)phenol
- SR-01000076139-6
- CHEBI:9011
- Q424333
- MFCD00867037
- Salmeterol 100 microg/mL in Acetonitrile
- AS-56157
- SDCCGSBI-0633788.P001
- AKOS005561914
- NS00010340
- Q-101428
- 1ST1377
- HSDB 7315
- SCHEMBL4767
- GTPL559
- MRF-0000468
- 2-(Hydroxymethyl)-4-[(1R)-1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]a mino}ethyl]phenol
- BRD-A01320529-104-12-7
- EX-A4409
- 1,3-Benzenedimethanol, 4-hydroxy-alpha(sup 1)-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-, (+-)-
- Salmeterolxinafoate
- HMS3268K19
- Lopac0_001100
- GR-33343-X
- STK629186
- s5527
- CCG-101194
- HMS3394H13
- L000532
- CPD000466295
- Salmeterol [USAN:INN:BAN]
- EN300-18530979
- 1,3-Benzenedimethanol, 4-hydroxy-alpha(sup 1)-(((6-(4-phenylbutoxy)hexyl)amino)methyl-, (+-)-
- NCGC00015938-03
- (RS)-4-hydroxy-alpha(1)-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-1,3-benzenedimethanol
- CHEBI:64064
- Prestwick3_000945
- DTXSID6023571
- 2-(hydroxymethyl)-4-[1-hydroxy-2-({6-[(4-phenylbutyl)oxy]hexyl}amino)ethyl]phenol
- (rs)-salmeterol
- HMS2090E17
-
- MDL: MFCD00867037
- Inchi: 1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2
- InChI-sleutel: GIIZNNXWQWCKIB-UHFFFAOYSA-N
- LACHT: OC1C(CO)=CC(C(CNCCCCCCOCCCCC2C=CC=CC=2)O)=CC=1
Berekende eigenschappen
- Exacte massa: 415.272259g/mol
- Oppervlakte lading: 0
- XLogP3: 3.9
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 5
- Aantal draaibare bindingen: 16
- Monoisotopische massa: 415.272259g/mol
- Monoisotopische massa: 415.272259g/mol
- Topologisch pooloppervlak: 82Ų
- Zware atoomtelling: 30
- Complexiteit: 403
- Aantal isotopen atomen: 0
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal covalent gebonden eenheden: 1
- Oppervlakte lading: 0
- Aantal tautomers: 3
Experimentele eigenschappen
- Stability Shelf Life: Salmeterol xinafoate oral inhalation aerosol or oral inhalation powder (Serevent Diskus) is stable for 2 years or 18 months, respectively, from the date of manufacture.
- Dissociation Constants: pKa = 11.2 /Estimated/
- Kleur/vorm: Uncertain
- Dichtheid: 1.1±0.1 g/cm3
- Smeltpunt: 75-77°C
- Kookpunt: 603°C at 760 mmHg
- Vlampunt: 318.5±31.5 °C
- Oplosbaarheid: 生物体外In Vitro:DMSO溶解度≥ 100 mg/mL(240.63 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- PSA: 81.95000
- LogboekP: 4.49830
- Dampfdruk: 0.0±1.8 mmHg at 25°C
- Oplosbaarheid: It is easily soluble in methanol, slightly soluble in ethanol \ chloroform or isopropanol, and poorly soluble in water
Salmeterol Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H315; H319; H335
- Waarschuwingsverklaring: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Veiligheidsinstructies: H303+H313+H333
- RTECS:CZ6457000
- Opslagvoorwaarde:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Salmeterol Douanegegevens
- HS-CODE:2922509090
- Douanegegevens:
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Salmeterol Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-14302-10mM*1 mL in DMSO |
Salmeterol |
89365-50-4 | 99.91% | 10mM*1 mL in DMSO |
¥1100 | 2024-04-17 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12829-2 mg |
Salmeterol |
89365-50-4 | 99.90% | 2mg |
¥410.00 | 2022-04-26 | |
LKT Labs | S0245-5 mg |
Salmeterol |
89365-50-4 | ≥98% | 5mg |
$88.60 | 2023-07-10 | |
S e l l e c k ZHONG GUO | S5527-25mg |
Salmeterol |
89365-50-4 | 99.9% | 25mg |
¥2375.27 | 2023-09-15 | |
TRC | S090105-10mg |
Salmeterol |
89365-50-4 | 10mg |
$ 164.00 | 2023-09-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | MC559-10mg |
Salmeterol |
89365-50-4 | 98+% | 10mg |
1195CNY | 2021-05-08 | |
ChemScence | CS-2815-100mg |
Salmeterol |
89365-50-4 | 99.88% | 100mg |
$600.0 | 2022-04-26 | |
DC Chemicals | DC8610-250 mg |
Salmeterol |
89365-50-4 | >98% | 250mg |
$700.0 | 2022-02-28 | |
DC Chemicals | DC8610-1 g |
Salmeterol |
89365-50-4 | >98% | 1g |
$1300.0 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12829-100 mg |
Salmeterol |
89365-50-4 | 99.90% | 100MG |
¥5367.00 | 2022-04-26 |
Salmeterol Productiemethode
Productiemethode 1
Productiemethode 2
- Process for the preparation of salmeterol xinafoate from 2-(bromoethyl)benzene, China, , ,
Productiemethode 3
- A new route for synthesis of salmeterol xinafoateXinan Shifan Daxue Xuebao, 2009, 34(4), 85-88,
Productiemethode 4
1.2 Solvents: Ethyl acetate ; 16 h, rt
- Preparation of deuterium substituted ethanolamines as adrenergic modulators for disease treatment, United States, , ,
Productiemethode 5
- An improved process for the preparation of salmeterol xinafoate, India, , ,
Productiemethode 6
1.2 Reagents: Water
- Structural isomers of saligenin-based β2-agonists: synthesis and insight into the reaction mechanismOrganic & Biomolecular Chemistry, 2020, 18(47), 9675-9688,
Productiemethode 7
- A new route for synthesis of salmeterol xinafoateXinan Shifan Daxue Xuebao, 2009, 34(4), 85-88,
Productiemethode 8
- Study on the process for synthesis of salmeterolGuangzhou Huagong, 2008, 36(4), 46-47,
Productiemethode 9
1.2 Reagents: Acetic acid Solvents: Methanol ; 48 h, 40 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
- New synthetic route to salmeterolZhongguo Yaowu Huaxue Zazhi, 2009, 19(2), 123-125,
Productiemethode 10
1.2 Reagents: Sodium borohydride ; 24 h, rt
- The synthesis of salmeterolGuangdong Huagong, 2009, 36(12),,
Productiemethode 11
- Utility of Von Pechman synthesis of coumarin reaction for development of spectrofluorimetric method for quantitation of salmeterol xinafoate in pharmaceutical preparations and human plasmaLuminescence, 2018, 33(5), 913-918,
Productiemethode 12
- Process for the preparation of crystalline salmeterol and its xinafoate salt, World Intellectual Property Organization, , ,
Productiemethode 13
- Improved process for the preparation of salmeterol xinafoate, India, , ,
Productiemethode 14
- Preparation of salmeterol xinafolateResearch Disclosure, 2006, 506,,
Productiemethode 15
- Process for preparation of salmeterol xinafoate, World Intellectual Property Organization, , ,
Productiemethode 16
1.2 Solvents: tert-Butyl methyl ether ; 25 °C → 10 °C; 2 h, 10 °C
- Process for preparation of salmeterol, World Intellectual Property Organization, , ,
Productiemethode 17
- A method for preparing salmeterol hydroxynaphthoate, China, , ,
Productiemethode 18
- Synthesis route of salmeterol xinafoateHuadong Shifan Daxue Xuebao, 2003, (3), 102-104,
Productiemethode 19
- Preparation of salmeterol and salts thereof, India, , ,
Productiemethode 20
Productiemethode 21
- Medicaments containing betamimetic drugs and a novel anticholinesterase drug for treating respiratory tract diseases, World Intellectual Property Organization, , ,
Productiemethode 22
- Phenethanolamine derivatives useful in the treatment of respiratory problems, Federal Republic of Germany, , ,
Productiemethode 23
- An Efficient and Practical Synthesis of SalmeterolOrganic Preparations and Procedures International, 2015, 47(2), 168-172,
Productiemethode 24
1.2 Reagents: Diisopropylethylamine ; 25 - 35 °C; 4 h, 25 - 35 °C
1.3 Reagents: Vitride Solvents: Toluene ; 35 °C → 5 °C; 1 h, 0 - 5 °C
1.4 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; 0 - 5 °C; 1 h, 25 - 35 °C
1.5 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 25 - 35 °C
- Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol and identification, characterization and control of its potential process impurityPharma Chemica, 2016, 8(8), 28-35,
Productiemethode 25
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium carbonate Solvents: Water
1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
- A new synthetic approach to salmeterolSynthetic Communications, 1999, 29(12), 2155-2162,
Productiemethode 26
- Preparation of salmeterol and its application, China, , ,
Productiemethode 27
- Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol and identification, characterization and control of its potential process impurityPharma Chemica, 2016, 8(8), 28-35,
Salmeterol Raw materials
- Salmeterol
- 2-Hydroxy-5-6-(4-phenylbutoxy)hexyl(phenylmethyl)aminoacetyl-benzaldehyde
- 6-(4-Phenylbutoxy)-1-hexanamine
- 1,3-Benzenedimethanol,4-hydroxy-a1-6-(4-phenylbutoxy)hexyl(phenylmethyl)aminomethyl-
- 2-hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)acetaldehyde
- 2-Benzyloxy-5-bromoacetylbenzoic Acid Methyl Ester
- 6-(4-Phenylbutoxy)hexylbenzylamine
- Benzene,[4-[(6-bromohexyl)oxy]butyl]-
- 4H-1,3-Benzodioxin-6-methanol, 2,2-dimethyl-alpha-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-
- Hexanal, 6-(4-phenylbutoxy)-
- 5-(2-Amino-1-hydroxyethyl)-salicylsaeure-methylester
- 1-hydroxynaphthalene-2-carboxylic acid
- 4H-1,3-Benzodioxin-6-methanol, α-(aminomethyl)-2,2-dimethyl-
- Methyl 2-hydroxy-5-[1-hydroxy-2-[[6-(4-phenylbutoxy)hexyl]amino]ethyl]benzoate
Salmeterol Preparation Products
Salmeterol Gerelateerde literatuur
-
Priya Muralidharan,Evan K. Mallory,Monica Malapit,Hanna Phan,Julie G. Ledford,Don Hayes,Heidi M. Mansour RSC Adv. 2020 10 41846
-
2. Structural isomers of saligenin-based β2-agonists: synthesis and insight into the reaction mechanismAnamarija Kne?evi?,Jurica Novak,Anita Bosak,Marijana Vinkovi? Org. Biomol. Chem. 2020 18 9675
-
Mahmoud A. Omar,Mohamed A. Hammad,Mohamed Awad RSC Adv. 2017 7 44773
-
M. I. Walash,Samah Abo El Abass,M. E. Fathy Anal. Methods 2018 10 4511
-
Yash Raj Singh,Darshil B. Shah,Mangesh Kulkarni,Shreyanshu R. Patel,Dilip G. Maheshwari,Jignesh S. Shah,Shreeraj Shah Anal. Methods 2023 15 2785
89365-50-4 (Salmeterol) Gerelateerde producten
- 135293-13-9(2''-O-Rhamnosylicariside II)
- 1391054-40-2(3-De(hydroxymethyl)-3-methyl Salmeterol)
- 321-97-1((-)-Pseudoephedrine)
- 329-65-7(DL-Epinephrine)
- 94749-11-8(4-Hydroxy-α1-6-(3-phenylpropoxy)hexylaminomethyl-1,3-benzenedimethanol)
- 86-48-6(1-hydroxynaphthalene-2-carboxylic acid)
- 108928-81-0(4-Hydroxy-a1-6-(1-methyl-3-phenylpropoxy)hexylaminomethyl-1,3-benzenedimethanol (Salmeterol Impurity))
- 94749-02-7(4-Hydroxy-a1-6-(2-phenylethoxy)hexylaminomethyl-1,3-benzenedimethanol)
- 1391051-88-9(Salmeterol Dimer Impurity (Mixture of Diastereomers))
- 1391052-04-2(4-O-2-Hydroxy-2-4-hydroxy-3-(hydroxymethyl)phenylethyl Salmeterol)

